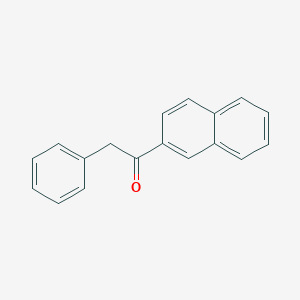

1-(Naphthalen-2-yl)-2-phenylethanone

Description

1-(Naphthalen-2-yl)-2-phenylethanone is a diaryl ketone featuring a naphthalene moiety at position 1 and a phenyl group at position 2 of the ethanone backbone. Its molecular formula is C₁₈H₁₄O, with an average molecular weight of 246.31 g/mol. The compound is synthesized via cross-dehydrogenative coupling (CDC) reactions, such as the metal-free method using PhI(OAc)₂ (PIDA) as an oxidant, yielding up to 75% under optimized conditions . Structural characterization by ¹H and ¹³C NMR confirms aromatic proton environments typical of naphthalene (δ 7.2–8.5 ppm) and phenyl groups (δ 7.3–7.6 ppm) . X-ray crystallography further validates its planar geometry, with bond lengths consistent with conjugated ketone systems .

Properties

CAS No. |

1762-15-8 |

|---|---|

Molecular Formula |

C18H14O |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

1-naphthalen-2-yl-2-phenylethanone |

InChI |

InChI=1S/C18H14O/c19-18(12-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13H,12H2 |

InChI Key |

FKBYIMMMZSGHHV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Key Observations:

Electron-Donating Groups (EDGs): Methoxy substituents (e.g., 1-(2-methoxyphenyl)-2-phenylethanone) enhance reactivity in CDC reactions by increasing electron density at the α-carbon, facilitating radical coupling (yield: 95%) . Hydroxy groups (e.g., 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenylethanone) require protection (e.g., THP) during synthesis to prevent side reactions .

Electron-Withdrawing Groups (EWGs): Nitro and chloro substituents (e.g., 1-(4-chloro-3-nitrophenyl)-2-phenylethanone) reduce ketone electrophilicity, making the compound less reactive in nucleophilic additions .

Steric and Conformational Effects: Ether-linked derivatives like 2-(2-naphthyloxy)-1-phenylethanone exhibit reduced reactivity due to steric hindrance and delocalization of the ketone’s electrophilic center .

Key Insights:

- Muscarinic Antagonists: 1-[2-(2-(Diethylamino)ethoxy)phenyl]-2-phenylethanone demonstrates potent M3 receptor antagonism, attributed to its flexible ethoxy linker and aromatic stacking .

- Brominated Derivatives: Bromination at the α-position (e.g., 2-bromo-1-(1-methylpyrrol-2-yl)-2-phenylethanone) is regiospecific under CuBr₂ catalysis, enabling antiparasitic applications .

Physicochemical Properties

Table 3: Thermal and Spectral Data

Trends:

- Hydroxy Groups: Lower melting points (e.g., 75–76°C for 1-(2-hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone) compared to non-polar analogues due to hydrogen bonding .

- Methoxy Groups: Introduce rigidity, increasing melting points (e.g., 117–118°C for 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenylethanone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.